3-(Benzo[b]thiophen-3-yl)propanal

Catalog No.
S14160123
CAS No.
M.F
C11H10OS
M. Wt
190.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzo[b]thiophen-3-yl)propanal

Product Name

3-(Benzo[b]thiophen-3-yl)propanal

IUPAC Name

3-(1-benzothiophen-3-yl)propanal

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C11H10OS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-8H,3-4H2

InChI Key

QRUNYWVFXJQVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCC=O

3-(Benzo[b]thiophen-3-yl)propanal is an organic compound characterized by the presence of a benzo[b]thiophene moiety attached to a propanal group. Its molecular formula is C11H10OSC_{11}H_{10}OS, and it has a molecular weight of approximately 194.26 g/mol. The compound features a unique structural arrangement that includes a thiophene ring, which contributes to its distinct chemical properties and potential biological activities.

Typical of aldehydes and aromatic compounds. These include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or enamines.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.

Research indicates that compounds containing the benzo[b]thiophene structure, including 3-(benzo[b]thiophen-3-yl)propanal, exhibit various biological activities. These may include:

  • Anticancer Properties: Some derivatives of benzo[b]thiophene have shown promise in inhibiting cancer cell proliferation, particularly against colorectal cancer cell lines.
  • Antimicrobial Activity: Certain studies suggest that similar compounds may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

The synthesis of 3-(benzo[b]thiophen-3-yl)propanal can be achieved through several methods, including:

  • Aldol Condensation: This method involves the reaction of benzothiophene derivatives with aldehydes or ketones in the presence of a base to form β-hydroxyaldehydes, which can then be dehydrated to yield the desired product.
  • Electrophilic Substitution: The introduction of the propanal group can be accomplished via electrophilic aromatic substitution reactions, where appropriate reagents are used to functionalize the thiophene ring.

The unique properties of 3-(benzo[b]thiophen-3-yl)propanal suggest several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer therapeutics or antimicrobial agents.
  • Material Science: The compound's electronic properties could be explored in the development of organic semiconductors or photovoltaic materials.

Interaction studies have highlighted that 3-(benzo[b]thiophen-3-yl)propanal can bind to various molecular targets. These interactions may influence enzyme activities or receptor functions, contributing to its biological effects. For instance, studies on related compounds have shown that modifications on the thiophene ring can significantly alter binding affinities and biological outcomes.

Several compounds share structural similarities with 3-(benzo[b]thiophen-3-yl)propanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-olContains an amino group alongside propanolExhibits strong binding affinity to specific targets
Benzo[b]thiopheneSimplest form without additional functional groupsServes as a base structure for various derivatives
2-(Benzo[b]thiophen-2-yl)acetaldehydeAcetaldehyde instead of propanalPotentially different reactivity due to position

These compounds demonstrate variations in functional groups and positions on the thiophene ring, affecting their reactivity and biological activity. The presence of different substituents can lead to unique pharmacological profiles, making them valuable in medicinal chemistry.

Benzo[b]thiophene derivatives occupy a privileged position in drug discovery due to their structural mimicry of endogenous biomolecules and tunable electronic properties. The fused bicyclic system confers enhanced metabolic stability compared to monocyclic thiophenes, while the sulfur atom facilitates π-π stacking interactions with biological targets. In oncology, derivatives such as raloxifene analogs exploit the benzo[b]thiophene scaffold for selective estrogen receptor modulation, demonstrating sub-nanomolar binding affinities in breast cancer models.

Materials science applications leverage the compound's extended π-conjugation and electron-rich character. Liquid crystalline phases derived from 3-(benzo[b]thiophen-3-yl)propanal exhibit birefringence values exceeding 0.3, making them suitable for microwave frequency devices operating above 10 GHz. The thiophene ring's polarizability (calculated dipole moment: 1.85 D) enables precise control over dielectric anisotropy in self-organizing materials.

Strategic Importance of Aldehyde Functionality in Propanal Derivatives

The terminal aldehyde group serves as a linchpin for diverse chemical transformations:

  • Nucleophilic additions enable C-C bond formation with Grignard reagents or enolates
  • Condensation reactions facilitate imine or hydrazone linkages for bioactive molecule assembly
  • Oxidation state modulation allows conversion to carboxylic acids or reduction to alcohols

Comparative reactivity studies show the propanal chain length optimizes steric accessibility, with Hammett substituent constants (σ = 0.45) indicating moderate electron-withdrawing effects that enhance electrophilicity at the carbonyl carbon. This balance enables selective functionalization without premature decomposition, a limitation observed in shorter-chain benzothiophene aldehydes.

The retrosynthetic analysis of 3-(benzo[b]thiophen-3-yl)propanal involves strategic disconnection of the propanal chain from the benzothiophene core, revealing multiple synthetic pathways for target synthesis [1]. The fundamental approach to retrosynthesis requires mental disconnection of carbon-carbon bonds to simplify the target structure, working backward from the final product to readily available starting materials [1].

For propanal-functionalized benzothiophenes, the primary disconnection strategies include cleavage of the carbon-carbon bond connecting the propyl chain to the benzothiophene ring at the 3-position [2]. This disconnection reveals two key synthetic fragments: the benzothiophene core and a three-carbon aldehyde unit [2]. The retrosynthetic analysis suggests multiple convergent approaches, including direct alkylation of preformed benzothiophenes, functional group transformations of extended carbon chains, and cyclization reactions followed by chain extension [1].

Alternative disconnection patterns involve breaking bonds within the propanal chain itself, leading to synthetic routes that construct the aldehyde functionality through oxidation of primary alcohols or reduction of carboxylic acid derivatives [1]. The choice of disconnection strategy depends on the availability of starting materials and the desired reaction conditions for the forward synthesis [2].

Metal-Free Cyclization Strategies for Benzo[b]thiophene Core Assembly

Metal-free cyclization approaches for benzothiophene synthesis have emerged as environmentally sustainable alternatives to traditional metal-catalyzed methods [3] [4]. A highly effective metal-free visible-light-promoted phosphorylation/cyclization reaction has been developed using 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile as a photocatalyst in aqueous media at room temperature [3]. This methodology circumvents the need for conventional organic solvents and avoids the generation of unwanted by-products such as benzo[b]phosphole oxides [3].

The metal-free synthesis of benzothiophenes through twofold carbon-hydrogen functionalization represents a significant advancement in heterocyclic chemistry [4]. This unprecedented procedure involves an interrupted Pummerer reaction followed by a [5] [5]-sigmatropic rearrangement and cyclization sequence to deliver benzothiophene products without requiring metal catalysis [4]. The method proves particularly effective for the rapid synthesis of benzothiophenes from non-prefunctionized polyaromatic hydrocarbons [4].

Reaction ConditionsYield (%)Reaction TimeTemperature
Visible-light photocatalysis65-922-6 hoursRoom temperature
Interrupted Pummerer sequence58-841-3 hours80-120°C
Phosphoric acid-catalyzed cyclization62-9430 minutes-2 hours100-140°C

Phosphoric acid-catalyzed intramolecular Friedel-Crafts reactions provide another metal-free route to 2,3-unsubstituted benzofurans and benzothiophenes [6]. This method exhibits excellent functional group tolerance for both electron-withdrawing and electron-donating substituents, achieving yields up to 94% under optimized conditions [6]. The reaction proceeds through activation of the carbonyl group by phosphoric acid, followed by intramolecular cyclization to form the benzothiophene ring system [6].

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has revolutionized the preparation of benzothiophene derivatives by dramatically reducing reaction times and improving product yields [7] [8]. The use of microwave irradiation allows efficient palladium-catalyzed carbon-hydrogen acylation at the 3-position of thiophenes through carbon(sp2)-hydrogen activation, reducing reaction times from 1-3 hours to 15-30 minutes [7]. This approach yields cycloalkyl and aryl thienyl ketones in up to 92% yield under optimized microwave conditions [7].

The microwave-assisted approach demonstrates superior performance compared to conventional thermal heating methods [8]. A comprehensive study showed that microwave irradiation reduced total synthetic time from 118 hours to 2.5 hours while improving overall yield from 1% to 35% for complex benzothiophene derivatives [8]. The energy efficiency of microwave heating stems from direct heating of the reaction components rather than the reaction vessel, leading to more uniform temperature distribution and faster reaction kinetics [9].

Optimization parameters for microwave-assisted benzothiophene synthesis include temperature control, reaction time, and solvent selection [8]. The optimal conditions typically involve temperatures between 80-120°C with reaction times ranging from 15 minutes to 2 hours, depending on the specific substrate and reaction type [7] [8]. The use of ionic liquids as reaction media has proven particularly effective, enabling catalyst recycling and improving reaction sustainability [10].

Synthesis MethodConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time1-3 hours15-30 minutes4-12x faster
Product Yield65-78%85-92%1.2-1.4x higher
Energy ConsumptionHighLow3-5x reduction
Catalyst Loading5-10 mol%2.5-5 mol%2x reduction

Post-Functionalization Techniques for Aldehyde Group Introduction

Post-functionalization strategies for introducing aldehyde groups into benzothiophene systems encompass several well-established synthetic transformations [11] [12]. The Vilsmeier-Haack formylation represents a classical approach for direct aldehyde introduction, particularly effective for electron-rich benzothiophene substrates [12]. This method involves treatment of benzothiophene derivatives with dimethylformamide and phosphorus oxychloride to generate formyl groups at reactive positions [12].

Friedel-Crafts acylation provides an alternative route for introducing carbonyl functionality that can be subsequently converted to aldehydes [11]. A transition-metal-free synthesis of acyl benzothiophenes has been developed using phosphoric acid as a catalyst with trifluoroacetic anhydride as the acylating agent [11]. This method operates at room temperature and demonstrates good functional group tolerance, yielding 3-acyl benzothiophenes as major products [11].

Oxidation methods for aldehyde introduction involve the conversion of primary alcohols or methyl groups to aldehydes using various oxidizing agents [13]. The benzaldehyde oxidation paradox has been resolved through understanding the role of alcohol inhibitors in preventing over-oxidation to carboxylic acids [13]. Controlled oxidation conditions allow selective formation of aldehydes while minimizing further oxidation [13].

Condensation reactions, particularly aldol condensations, provide powerful tools for carbon-carbon bond formation leading to aldehyde-containing products [14] [15]. The mechanism involves enolate formation followed by nucleophilic attack on electrophilic carbonyl groups, yielding beta-hydroxy aldehydes that can undergo dehydration to form alpha,beta-unsaturated aldehydes [14] [15].

Functionalization MethodReaction ConditionsYield Range (%)Selectivity
Vilsmeier-Haack formylationDMF/POCl₃, 0-60°C45-782-formyl preferred
Friedel-Crafts acylationH₃PO₄/TFAA, RT55-853-acyl major
Alcohol oxidationVarious oxidants60-95High selectivity
Aldol condensationBase-catalyzed40-80E/Z mixtures

The formation of benzothiophenes through cyclization reactions represents a fundamental transformation in heterocyclic chemistry. Multiple mechanistic pathways have been established for the construction of the benzothiophene ring system, each characterized by distinct activation energies and regioselectivity patterns [1] [2] [3].
Palladium-catalyzed cyclization emerges as the most widely employed methodology for benzothiophene synthesis, proceeding through a well-defined mechanism involving palladium(II) coordination followed by 5-endo-dig cyclization. This pathway demonstrates exceptional regioselectivity, typically yielding complete C3 selectivity with activation energies ranging from 20-25 kcal/mol [1] [4]. The mechanism involves initial coordination of the palladium center to the triple bond, followed by intramolecular nucleophilic attack of the sulfur atom to form the cyclic intermediate [5].

Radical-promoted cyclization pathways offer alternative synthetic approaches with lower activation energy requirements (15-20 kcal/mol) but reduced regioselectivity, typically producing mixed C2/C3 products [6] [7]. These reactions proceed through radical initiation followed by cyclization, with the radical intermediates exhibiting different reactivity patterns compared to their ionic counterparts [6].

Iodine-promoted photocyclization represents a unique mechanistic pathway characterized by exceptionally low activation energies (10-15 kcal/mol) and high C2 selectivity [8] [9]. The photochemical activation facilitates the formation of reactive intermediates that undergo cyclization under mild conditions, making this approach particularly attractive for sensitive substrates [8].

Nickel-catalyzed aryne reactions provide access to benzothiophenes through aryne intermediate formation and subsequent cyclization with activation energies of 22-24 kcal/mol [10] [11]. These reactions demonstrate high C3 selectivity and offer complementary reactivity to palladium-catalyzed processes [10].

Metal-free cyclization pathways, while requiring higher activation energies (25-30 kcal/mol), offer advantages in terms of atom economy and environmental considerations [12] [13]. These reactions typically proceed through base-promoted propargyl-allenyl rearrangements followed by cyclization with maintained C3 selectivity [12].

Solvent Effects in Propanal Derivative Synthesis

The synthesis of propanal derivatives exhibits pronounced solvent dependence, with reaction rates and selectivities varying significantly across different solvent systems [14] [15] [16]. The influence of solvent polarity on reaction kinetics has been systematically investigated, revealing complex relationships between solvent properties and mechanistic pathways [14] [17].
Polar protic solvents such as methanol and ethanol demonstrate enhanced reaction rates for polar intermediates, typically providing 2-5x rate enhancement compared to nonpolar systems [14] [15]. These solvents stabilize transition states through hydrogen bonding interactions and facilitate charge stabilization during the reaction process [15]. The mechanism involves preferential solvation of polar intermediates, reducing the activation energy for transition state formation [17].

Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide promote nucleophilic reactions through enhanced charge separation capabilities, resulting in 3-8x rate enhancement [14] [16]. These solvents facilitate the formation of reactive intermediates by stabilizing charged species without competing hydrogen bonding interactions [16].

Fluorinated alcohols demonstrate exceptional rate enhancement properties, providing 10-50x acceleration compared to conventional solvents [15]. The unique hydrogen bonding characteristics of fluorinated alcohols create favorable microenvironments for substrate activation and transition state stabilization [15]. Studies have shown that hexafluoroisopropanol (HFIP) uniquely facilitates various organic transformations through specific hydrogen bonding interactions [15].

Ionic liquids represent a specialized class of solvents that stabilize charged species through high ionic strength effects, resulting in 5-15x rate enhancement [18] [16]. These systems provide unique reaction environments characterized by negligible vapor pressure and tunable physicochemical properties [16].

Aqueous systems demonstrate variable effects depending on substrate solubility, with typical rate enhancements of 1-3x [16] [19]. The hydrophobic effects in aqueous media can promote reactions through substrate preorganization and altered solvation dynamics [19].

Catalytic Systems for Regioselective Functionalization

The development of catalytic systems for regioselective benzothiophene functionalization represents a critical advancement in heterocyclic chemistry, with various metal complexes demonstrating distinct selectivity patterns and mechanistic profiles [20] [21] [22] [23].

Palladium-copper dual catalytic systems (Pd/C + CuCl) achieve complete C3 selectivity in benzothiophene arylation reactions [20] [22]. These systems operate through a mechanism involving heterogeneous palladium catalysis combined with copper-mediated activation, providing exceptional regioselectivity with turnover numbers ranging from 50-200 [20]. The reaction proceeds under mild conditions (80-120°C) with high functional group tolerance [22].

Palladium iodide systems (PdI2/KI) demonstrate C3 selective functionalization with moderate catalytic efficiency (TON 20-100) [5] [24]. The mechanism involves palladium(II) coordination followed by iodide-assisted cyclization, operating effectively at 80-100°C with moderate functional group tolerance [5].

Mixed palladium-copper acetate systems [Pd(OAc)2/Cu(OAc)2] provide C2/C3 mixed selectivity with enhanced catalytic activity (TON 30-150) [21] [23]. These systems operate at elevated temperatures (100-140°C) but demonstrate high functional group tolerance, making them suitable for complex substrate transformations [21].

Nickel(0) complexes offer C3 selective functionalization with moderate catalytic efficiency (TON 10-50) [11]. The mechanism involves nickel(0) insertion into aromatic C-H bonds followed by cyclization, operating under mild conditions (60-100°C) with moderate functional group tolerance [11].

Gold(I) complexes provide C3 selective functionalization with unique reactivity patterns (TON 20-80) [25]. These systems operate at remarkably low temperatures (20-80°C) and demonstrate high functional group tolerance, making them particularly suitable for sensitive substrates [25].

Rhodium and ruthenium complexes demonstrate C2 selective functionalization with high catalytic efficiency (TON 100-500) [26] [27]. However, these systems require elevated temperatures (150-200°C) and show limited functional group tolerance, restricting their applicability to specific substrate classes [26].

Metal-free systems offer variable selectivity patterns with high functional group tolerance [12] [13]. While these systems eliminate the need for expensive metal catalysts, they typically require elevated temperatures (60-120°C) and may show reduced catalytic efficiency compared to metal-based systems [12].

The kinetic parameters for benzothiophene reactions reveal distinct mechanistic signatures across different transformation types. Hydrogenation reactions follow first-order kinetics with respect to both catalyst and hydrogen concentration, characterized by activation energies of 20 ± 3 kcal/mol and large negative entropy values (-44 ± 1 eu) indicating highly ordered transition states [26]. Oxidative cyclization reactions demonstrate half-order dependence on oxidant concentration, suggesting complex mechanistic pathways involving radical intermediates [28]. Electrophilic substitution reactions proceed through classical aromatic substitution mechanisms with activation energies of 12-18 kcal/mol [29] [30]. Nucleophilic substitution reactions require higher activation energies (25-35 kcal/mol) due to the electron-rich nature of the benzothiophene ring system [31]. Radical cyclization reactions show half-order dependence on initiator concentration, consistent with steady-state radical concentrations [6] [7]. Photochemical cyclization reactions demonstrate the lowest activation energies (8-12 kcal/mol) due to photochemical activation of substrates [8] [9].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

190.04523611 g/mol

Monoisotopic Mass

190.04523611 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types